N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Description
N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a thiomorpholine derivative characterized by a sulfur-containing heterocyclic core (3,5-dioxothiomorpholin-4-yl) linked to an acetamide group and a benzyl substituent.
Properties
IUPAC Name |
N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-14(19)16(13(18)9-20-10)8-12(17)15-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHGJDUSLNRBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with nitroimidazole derivatives like benznidazole (N-benzyl-2-(2-nitroimidazolyl)acetamide) and nifurtimox , both used empirically for Chagas disease. Key differences include:
*Inferred from structural differences and absence of nitro groups, which are linked to toxicity in nitroheterocycles .
Pharmacological Advantages and Limitations
- Advantages: The thiomorpholine core may reduce reliance on nitroreduction, a process linked to genotoxicity in nitroimidazoles . The benzyl-acetamide group could enhance lipid solubility and tissue penetration compared to polar nitroimidazoles.
- Limitations: No clinical data on chronic-phase efficacy or safety, unlike Bnz and Nfx, which have decades of empirical use despite controversies . Synthetic complexity of the thiomorpholine ring may impede large-scale production.
Q & A
Q. What synthetic methodologies are most effective for synthesizing N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with thiomorpholine ring formation via cyclization of mercaptoacetamide intermediates with α-halo ketones. Acetylation of the benzylamine group follows, often using acyl chlorides or activated esters. Key steps include:
- Cyclization : Use Na₂CO₃ in CH₂Cl₂ to facilitate thiomorpholine ring closure under anhydrous conditions .
- Amide bond formation : Employ coupling agents like HATU or DCC to minimize side reactions .
- Purification : Gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate yield >95% purity . Monitoring via TLC and NMR ensures reaction progression and purity .
Q. How do structural features like the thiomorpholine ring influence the compound’s stability and reactivity?
The 3,5-dioxothiomorpholine ring introduces both electron-withdrawing (keto groups) and electron-donating (sulfur atom) effects, enhancing electrophilicity at the acetamide carbonyl. This promotes nucleophilic attack in biological systems (e.g., enzyme inhibition) . Stability studies show degradation under strong acidic/basic conditions (pH <2 or >10), necessitating neutral buffers for storage .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., benzyl protons vs. thiomorpholine methyl groups) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ at 347.1234 vs. calculated 347.1238) .
- IR spectroscopy : Detect carbonyl stretches (1680–1720 cm⁻¹) to distinguish thiomorpholine dioxo groups from acetamide . Contradictions (e.g., unexpected MS fragments) are resolved via isotopic pattern analysis and comparison with synthetic intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like N-benzyl dealkylation or thiomorpholine ring oxidation?
- Temperature control : Maintain 0–5°C during acylation to prevent benzyl group cleavage .
- Inert atmosphere : Use N₂/Ar to suppress sulfur oxidation in the thiomorpholine ring .
- Catalyst screening : Pd/C or Raney Ni reduces disulfide byproducts during cyclization . Kinetic studies (e.g., in situ FT-IR) help identify optimal reaction windows .
Q. What strategies address discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values in kinase assays)?
- Assay standardization : Normalize protocols for ATP concentration (e.g., 1 mM vs. 10 µM) and incubation time .
- Metabolite profiling : LC-MS/MS identifies hydrolyzed products (e.g., free benzylamine) that may interfere with activity .
- Structural analogs : Compare with N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide to isolate thiomorpholine-specific effects .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for in vivo studies?
Molecular docking (AutoDock Vina) predicts strong binding to CYP3A4 (ΔG = −9.2 kcal/mol), suggesting potential for drug-drug interactions. In vitro microsomal assays confirm time-dependent inhibition (KI = 2.1 µM), requiring dose adjustments in animal models . Metabolite identification via HRMS reveals hydroxylation at the thiomorpholine methyl group as the primary pathway .
Methodological Challenges and Solutions
Q. What computational tools predict the compound’s pharmacokinetic properties, and how reliable are these models?
- ADMET Prediction : SwissADME estimates moderate bioavailability (F = 45%) due to high logP (3.2). Experimental validation via Caco-2 permeability assays shows Papp = 12 × 10⁻⁶ cm/s, aligning with predictions .
- Docking Limitations : False positives (e.g., binding to inactive kinase conformers) are mitigated by MD simulations (100 ns) to assess binding stability .
Q. How can regioselective functionalization of the thiomorpholine ring be achieved for SAR studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
